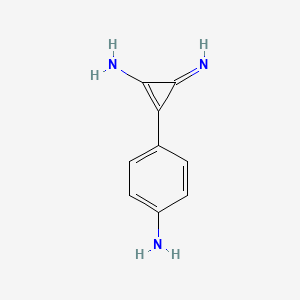![molecular formula C14H16O B14237106 {3-[(Pent-2-en-1-yl)oxy]prop-1-yn-1-yl}benzene CAS No. 404578-17-2](/img/structure/B14237106.png)
{3-[(Pent-2-en-1-yl)oxy]prop-1-yn-1-yl}benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{3-[(Pent-2-en-1-yl)oxy]prop-1-yn-1-yl}benzene is an organic compound that features a benzene ring substituted with a propargyl ether group and a pentenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {3-[(Pent-2-en-1-yl)oxy]prop-1-yn-1-yl}benzene typically involves the following steps:
Formation of the Propargyl Ether: This can be achieved by reacting propargyl alcohol with an appropriate alkyl halide under basic conditions.
Alkylation: The propargyl ether is then alkylated with a pentenyl halide in the presence of a strong base such as sodium hydride or potassium tert-butoxide.
Coupling with Benzene: The final step involves coupling the alkylated propargyl ether with benzene using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Sonogashira coupling.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the propargyl and pentenyl groups, leading to the formation of aldehydes, ketones, or carboxylic acids.
Reduction: Reduction reactions can convert the alkyne and alkene groups to alkanes.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Friedel-Crafts alkylation or acylation using aluminum chloride (AlCl₃) as a catalyst.
Major Products
Oxidation: Aldehydes, ketones, carboxylic acids.
Reduction: Alkanes.
Substitution: Various substituted benzene derivatives.
Applications De Recherche Scientifique
Chemistry
Synthesis of Heterocycles: The compound can be used as a precursor in the synthesis of various heterocyclic compounds through cyclization reactions.
Catalysis: It can serve as a ligand in metal-catalyzed reactions, enhancing the reactivity and selectivity of the catalyst.
Biology and Medicine
Pharmaceuticals: The compound’s derivatives may exhibit biological activity, making them potential candidates for drug development.
Bioconjugation: It can be used in the modification of biomolecules for imaging or therapeutic purposes.
Industry
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Polymer Chemistry: It can be incorporated into polymer backbones to impart unique mechanical or chemical properties.
Mécanisme D'action
The mechanism by which {3-[(Pent-2-en-1-yl)oxy]prop-1-yn-1-yl}benzene exerts its effects depends on its specific application. In catalysis, it may act as a ligand, coordinating to a metal center and influencing the electronic environment of the catalyst. In biological systems, its derivatives may interact with specific enzymes or receptors, modulating their activity through binding interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Propargyloxytrimethylsilane: Similar in structure but with a trimethylsilyl group instead of a pentenyl group.
Propargyl Alcohol: Contains a propargyl group but lacks the benzene ring and pentenyl group.
Uniqueness
Structural Diversity: The combination of a propargyl ether, pentenyl group, and benzene ring provides a unique scaffold for further functionalization.
Reactivity: The presence of multiple reactive sites (alkyne, alkene, and aromatic ring) allows for diverse chemical transformations.
This detailed article provides a comprehensive overview of {3-[(Pent-2-en-1-yl)oxy]prop-1-yn-1-yl}benzene, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
404578-17-2 |
|---|---|
Formule moléculaire |
C14H16O |
Poids moléculaire |
200.28 g/mol |
Nom IUPAC |
3-pent-2-enoxyprop-1-ynylbenzene |
InChI |
InChI=1S/C14H16O/c1-2-3-7-12-15-13-8-11-14-9-5-4-6-10-14/h3-7,9-10H,2,12-13H2,1H3 |
Clé InChI |
BOFMXKOIKDIFIO-UHFFFAOYSA-N |
SMILES canonique |
CCC=CCOCC#CC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


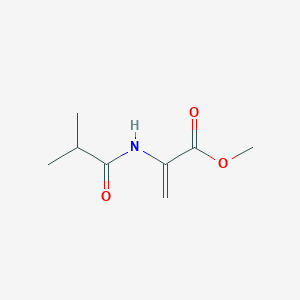
![1-Chloro-6-[(2-methoxypropan-2-YL)oxy]hexane](/img/structure/B14237026.png)


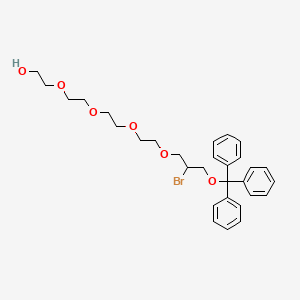
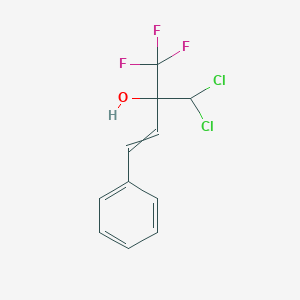
![Benzoic acid, 3-[[(3-bromophenyl)acetyl]amino]-, ethyl ester](/img/structure/B14237062.png)
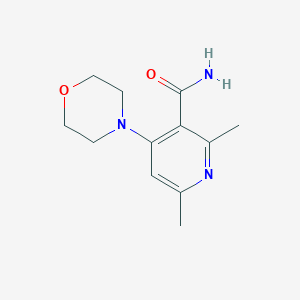
![5,9-Methanoimidazo[4,5-h][3]benzazepine](/img/structure/B14237075.png)
![4-{5-[4-(Hexadecyloxy)phenyl]-1,3,4-oxadiazol-2-YL}benzonitrile](/img/structure/B14237080.png)
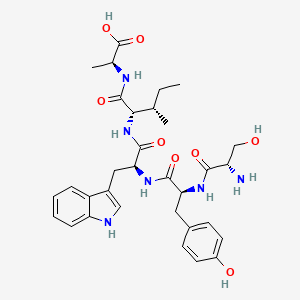

![Methanesulfonic acid, trifluoro-, 3-(trimethylsilyl)[1,1'-biphenyl]-2-yl ester](/img/structure/B14237101.png)
